1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a pyridinylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidinone ring is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridinylmethyl Urea Moiety: This final step can be accomplished by reacting the intermediate with pyridin-3-ylmethylamine and an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the pyridinylmethyl group, potentially altering its interaction with molecular targets.
Uniqueness
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-3-5-15(6-4-13)22-11-14(8-16(22)23)21-17(24)20-10-12-2-1-7-19-9-12/h1-7,9,14H,8,10-11H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQQRQHOXWHVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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